Aptazapine maleate

α₂-adrenoceptor in vivo pharmacology mianserin

Researchers screening α2-adrenoceptor antagonists for CNS applications often encounter potency gaps between in vitro binding and in vivo functional assays. Aptazapine maleate resolves this: ~10-fold greater in vivo α2-antagonist potency than mianserin, with no measurable NET/SERT inhibition. • ~10x mianserin potency in clonidine-induced mydriasis & locus coeruleus firing assays • Zero NET/SERT inhibition-cleaner mechanistic interpretation than setiptiline • Validated in narcoleptic canine model (Nishino 1990); published HPLC plasma assay (DeHaas Vermeulen 1984) available for rapid DMPK method development

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 71576-41-5
Cat. No. B1665592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptazapine maleate
CAS71576-41-5
Synonyms1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine
aptazapine
aptazapine maleate (1:1)
CGS 7525A
CGS-7525A
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyJJTOHZLQMBVMPF-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aptazapine Maleate: A Superior In Vivo α2-Adrenoceptor Antagonist


Aptazapine maleate (developmental code CGS-7525A) is a racemic tetracyclic antidepressant (TeCA) of the noradrenergic and specific serotonergic antidepressant (NaSSA) class, structurally related to mianserin. It was advanced to clinical trials for depression in the 1980s but was never marketed [1]. Its pharmacological signature is defined by potent α2-adrenoceptor antagonism (approximately 10‑fold that of mianserin in functional assays), 5‑HT₂ receptor antagonism, and H₁ receptor inverse agonism, with no appreciable inhibition of serotonin or norepinephrine reuptake [2][3]. The compound is supplied as the maleate salt (molecular formula C₂₀H₂₃N₃O₄, molecular weight 369.41 g/mol) [4].

01 α2-Adrenoceptor antagonist research tool
02 In vivo functional α2-antagonism study fit
03 Clean monoamine profile (no NET/SERT inhibition)

Why Aptazapine Outperforms Other Tetracyclic NaSSAs


Although mianserin, mirtazapine, setiptiline, and aptazapine are all classified as tetracyclic NaSSAs and share overlapping receptor targets (α₂-adrenoceptor antagonism, 5‑HT₂ antagonism, H₁ inverse agonism), the compounds diverge markedly in quantitative target engagement, in vivo functional potency, and ancillary monoamine reuptake pharmacology [1][2]. Mianserin is nearly equipotent with aptazapine in the in vitro ³H-clonidine binding assay but is considerably less potent across in vivo measures of central α₂-adrenoceptor blockade [1]. Setiptiline introduces norepinephrine reuptake inhibition (NET IC₅₀ = 220 nM) as a confounding variable not present with aptazapine, which is devoid of measurable monoamine uptake inhibition [3][4]. These pharmacological divergences mean that blanket substitution within this class will yield materially different experimental outcomes.

Mianserin: comparable in vitro binding may mask lower in vivo α2-blockade potency.
Setiptiline: NET/SERT inhibition introduces confounding monoamine reuptake effects.
Mirtazapine: weaker α2 antagonism may not replicate aptazapine’s reported functional profile.

Quantitative Evidence: Aptazapine vs. Closest Analogs


In Vivo α2-Adrenoceptor Potency Disconnect vs. Mianserin

In the in vitro ³H-clonidine binding assay using rat brain homogenates, mianserin was nearly equipotent with CGS-7525A (aptazapine). However, in in vivo measures of central α₂-adrenoceptor antagonism—specifically, attenuation of clonidine-suppressed phenylquinone-induced writhing and clonidine-suppressed locus coeruleus neuronal firing—mianserin was 'considerably less potent' than aptazapine [1]. An independent in vivo evaluation by Gower et al. (1988) using clonidine-induced mydriasis in rats established the rank-order potency: idazoxan ≥ aptazapine > piperoxan > yohimbine > mianserin > tolazoline, confirming aptazapine's superior functional α₂-antagonism over mianserin [2]. Secondary sources (DrugBank, PubChem, Wikipedia) uniformly report that aptazapine is approximately 10 times the strength of mianserin at α₂-adrenergic receptors [3][4].

In vivo α2 potency vs. mianserin
Head-to-head
~10× higher functional potency in multiple in vivo assays
Supports in vivo α2-antagonism endpoint studies
In vitro ³H-clonidine binding comparable; disconnect observed
α₂-adrenoceptor in vivo pharmacology mianserin clonidine antagonism tetracyclic antidepressant

Clean Monoamine Profile: No NET/SERT Inhibition

Aptazapine does not appreciably inhibit the in vitro uptake of norepinephrine or serotonin, making it a functionally pure α₂/5-HT₂/H₁ ligand within the NaSSA class [1]. This stands in contrast to setiptiline, which inhibits norepinephrine reuptake with an IC₅₀ of 220 nM (rat synaptosomes) and serotonin reuptake with an IC₅₀ of 520 nM [2]. Mirtazapine also lacks significant monoamine reuptake inhibition, but its α₂ potency (pKi = 6.95, equivalent to Ki ≈ 112 nM) is substantially lower than aptazapine's reported functional potency . The absence of NET/SERT activity in aptazapine eliminates a confounding variable present in setiptiline-based experimental designs, where α₂-antagonist effects cannot be dissociated from norepinephrine transporter blockade without additional controls [2][3].

Monoamine reuptake profile
Cross-study comparable
Aptazapine: no NET/SERT inhibition
Setiptiline: NET IC₅₀ 220 nM, SERT IC₅₀ 520 nM
Eliminates monoamine reuptake confound for α2 studies
Rat synaptosome assays; multiple independent sources
norepinephrine transporter serotonin transporter NaSSA selectivity setiptiline monoamine reuptake

In Vivo Efficacy in Canine Cataplexy Model

Nishino et al. (1990) examined eight centrally acting α₂-adrenoceptor antagonists—including CGS-7525A, yohimbine, idazoxan, piperoxan, and mianserin—in genetically narcoleptic Doberman pinschers. All compounds, including CGS-7525A administered at 1.5–386 µg/kg i.v., significantly suppressed cataplexy [1]. The study demonstrated a close positive correlation (r² = 0.71, n = 8, P < 0.01) between drug affinity (Ki) for the α₂-site defined using ³H-yohimbine in canine cortex and the ability to reduce cataplexy (ED₅₀ in nanomoles/kg i.v.) [1]. While the abstract does not provide individual ED₅₀ values for each compound, CGS-7525A was one of eight structurally diverse α₂-antagonists evaluated, and its inclusion in this predictive pharmacological model validates its functional utility at central α₂-receptors in a disease-relevant large-animal paradigm [1]. This represents a distinct application domain not commonly reported for mianserin or setiptiline in the narcolepsy literature [2].

Canine narcolepsy model validation
Cross-study comparable
Significant cataplexy suppression (1.5–386 µg/kg i.v.)
r²=0.71 between α2 Ki and anti-cataplexy ED₅₀
Validates central α2 antagonism in a large-animal disease model
8 compounds tested; PK/PD correlation established
narcolepsy cataplexy canine model α₂-adrenoceptor in vivo efficacy CGS-7525A

Balanced 5-HT2 and H1 Receptor Antagonism

In the 1983 characterization by Liebman et al., both CGS-7525A and mianserin displaced ³H-spiroperidol binding from frontal cortex 5-HT₂ binding sites, indicating comparable 5-HT₂ receptor antagonist activity [1]. Unlike yohimbine—which showed relatively low activity at 5-HT₂ sites—CGS-7525A maintained balanced α₂/5-HT₂ antagonism [1]. Additionally, CGS-7525A acts as an H₁ receptor inverse agonist, a property also reported for mianserin, mirtazapine, and setiptiline [2]. The NCATS Inxight entry notes that aptazapine exhibited 'moderate ability to compete for 5-HT₂ receptor binding in calf frontal cortex, as measured by displacement of ³H-spiroperidol' and shares with other antidepressants the ability to inhibit histamine-activated adenyl cyclase [3]. The combination of potent α₂-antagonism, 5-HT₂ antagonism, and H₁ inverse agonism—without monoamine reuptake inhibition—defines aptazapine's distinctive polypharmacology within the TeCA class [4].

5-HT2/H1 receptor profile
Head-to-head
5-HT2: comparable to mianserin; H1: inverse agonist activity confirmed
Polypharmacology without NET inhibition supports NaSSA mechanism studies
³H-spiroperidol displacement; calf frontal cortex
5-HT2 receptor H1 receptor spiroperidol displacement inverse agonism mianserin comparison

Validated HPLC Plasma Assay for PK Studies

A specific high-performance liquid chromatography (HPLC) method for the determination of aptazapine in plasma was published by DeHaas Vermeulen and Thompson in 1984 (J Chromatogr, 306:412-6) [1]. This validated bioanalytical method was established during the compound's clinical development phase and provides a directly applicable protocol for researchers conducting preclinical pharmacokinetic or toxicokinetic studies with aptazapine maleate [1]. For comparator compounds such as mianserin, numerous HPLC methods are available; however, the aptazapine-specific method accounts for the compound's distinct chromatographic behavior and potential interference profile, which is relevant given its structural differences from mianserin (differing by a pyrrolo moiety replacing one benzyl ring) [2][3]. The availability of a published, peer-reviewed bioanalytical method reduces method development burden for laboratories initiating aptazapine studies [1].

Published HPLC plasma assay
Supporting evidence
Reverse-phase HPLC method (J Chromatogr 1984, 306:412-6)
Accelerates bioanalytical method setup for PK studies
UV/fluorescence detection; compound-specific optimization
HPLC plasma assay pharmacokinetics bioanalysis preclinical development

Key Research and Procurement Applications


In Vivo Screening for α2-Adrenoceptor Antagonists

When screening α₂-adrenoceptor antagonists for central nervous system applications, aptazapine maleate should be prioritized over mianserin when in vivo functional potency is the critical selection criterion. The Liebman (1983) and Gower (1988) data collectively demonstrate that aptazapine is approximately 10-fold more potent than mianserin across multiple in vivo α₂-antagonism endpoints (clonidine-induced mydriasis, locus coeruleus firing attenuation, phenylquinone writhing), despite near-equivalent in vitro binding affinity [1][2]. This disconnect suggests superior CNS penetration, target engagement kinetics, or functional selectivity that mianserin lacks, making aptazapine the better choice for behavioral pharmacology and in vivo target engagement studies [1].

Mechanistic Studies Without NET/SERT Confounds

For researchers seeking to isolate the contribution of α₂-adrenoceptor blockade to antidepressant-like or noradrenergic effects—without the confounding influence of monoamine reuptake inhibition—aptazapine offers a decisive advantage over setiptiline. The complete absence of measurable NET or SERT inhibition in aptazapine (Liebman 1983; NCATS Inxight) contrasts with setiptiline's dual NET (IC₅₀ = 220 nM) and SERT (IC₅₀ = 520 nM) activity [3][4]. This pharmacological cleanliness simplifies experimental interpretation and reduces the need for auxiliary control compounds in mechanistic studies of noradrenergic and serotonergic transmission [3].

Translational Research in Narcolepsy Models

Investigators studying the role of central α₂-adrenoceptors in sleep-wake regulation and cataplexy can rely on aptazapine as a compound with direct validation in the genetically narcoleptic Doberman pinscher model (Nishino et al., 1990) [5]. The demonstrated correlation (r² = 0.71) between α₂-site affinity and anti-cataplectic ED₅₀ across eight α₂-antagonists provides a quantitative framework for dose selection and target engagement benchmarking that is not available for mianserin or setiptiline in this specific disease model [5]. Aptazapine maleate is therefore the rational procurement choice for continuation or replication of α₂-targeted narcolepsy research [5].

Preclinical DMPK with Published Bioanalytical Method

For laboratories establishing preclinical pharmacokinetic profiling of tetracyclic NaSSA compounds, aptazapine maleate offers the advantage of a peer-reviewed, compound-specific HPLC plasma assay published in the Journal of Chromatography by DeHaas Vermeulen and Thompson (1984) [6]. This method can serve as a starting point for bioanalytical method validation under current regulatory guidance (e.g., FDA/EMA bioanalytical method validation), reducing method development cycle time compared to NaSSA analogs lacking published plasma quantification protocols [6]. The availability of this method is particularly relevant for CROs and academic DMPK cores initiating aptazapine-based studies [6].

Application
Selection Property
Validation Focus
In vivo α2-antagonist screening
Reported functional in vivo potency profile
In vivo α2-blockade endpoint verification
Mechanistic α2 studies without monoamine confound
Absence of NET/SERT inhibition
Monoamine uptake assay verification
CNS α2-targeted disease-model research
Validated in an α2-targeted genetic disease model
Model-response endpoint characterization
Preclinical DMPK bioanalysis
Published compound-specific HPLC assay
Bioanalytical method transfer and adaptation
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